Dichloropalladium;methyl(diphenyl)phosphanium

Catalog No.
S1899537
CAS No.
52611-08-2
M.F
C26H28Cl2P2Pd+2
M. Wt
579.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloropalladium;methyl(diphenyl)phosphanium

CAS Number

52611-08-2

Product Name

Dichloropalladium;methyl(diphenyl)phosphanium

IUPAC Name

dichloropalladium;bis(methyl(diphenyl)phosphanium)

Molecular Formula

C26H28Cl2P2Pd+2

Molecular Weight

579.8 g/mol

InChI

InChI=1S/2C13H13P.2ClH.Pd/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;/h2*2-11H,1H3;2*1H;/q;;;;+2

InChI Key

GTSFBKGHQLDFHU-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl

The exact mass of the compound Dichlorobis(methyldiphenylphosphine)palladium(II) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Catalyst for Cross-coupling Reactions

One of the primary applications of Dichlorobis(methyldiphenylphosphine)palladium(II) is as a catalyst for cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Dichlorobis(methyldiphenylphosphine)palladium(II) can be used in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction couples a boronic acid or ester with a halide or pseudohalide .
  • Sonogashira coupling: This reaction couples a terminal alkyne with a halide or pseudohalide .
  • Heck reaction: This reaction couples an alkene with a halide or pseudohalide .

This compound is a palladium(II) complex containing two chloride ligands and two chelating methyldiphenylphosphine ligands. It is a catalyst precursor commonly used in palladium-catalyzed cross-coupling reactions ([American Elements], n.d.). These reactions are fundamental tools for constructing carbon-carbon bonds in organic molecules, which is crucial for the synthesis of pharmaceuticals, fine chemicals, and advanced materials [].


Molecular Structure Analysis

The key feature of Dichlorobis(methyldiphenylphosphine)palladium(II) is its square planar geometry. The central palladium(II) atom is surrounded by four ligands in a plane, with the two chloride and two methyldiphenylphosphine ligands arranged around it. The methyldiphenylphosphine ligands bind to the palladium through the phosphorus atom, forming strong Pd-P bonds. This square planar geometry allows for efficient interaction between the palladium and the substrates in catalytic reactions [].


Chemical Reactions Analysis

Synthesis

Dichlorobis(methyldiphenylphosphine)palladium(II) can be synthesized by reacting palladium chloride (PdCl2) with methyldiphenylphosphine (PMePh2) in a suitable solvent, often dichloromethane (CH2Cl2).

Balanced chemical equation:

PdCl2 + 2 PMePh2 → PdCl2(PMePh2)2

This reaction involves the displacement of chloride ligands by the more Lewis basic methyldiphenylphosphine ligands.

Decomposition

Relevant Reactions

The primary significance of Dichlorobis(methyldiphenylphosphine)palladium(II) lies in its role as a catalyst precursor for various cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond between two organic fragments. Some common examples include:

  • Suzuki-Miyaura coupling: This reaction couples a boronic acid or ester with a halide [].
  • Heck reaction: This reaction couples an alkene with an aryl halide [].
  • Sonogashira coupling: This reaction couples a terminal alkyne with a halide or vinyl halide [].

In these reactions, Dichlorobis(methyldiphenylphosphine)palladium(II) undergoes a series of oxidative addition, transmetallation, reductive elimination, and ligand exchange steps to activate the reactants and facilitate bond formation []. The specific reaction mechanism depends on the type of cross-coupling reaction.

Physical and Chemical Properties

  • Appearance: Yellow solid ([American Elements], n.d.)
  • Melting point: Data not readily available.
  • Boiling point: Data not not readily available.
  • Solubility: Soluble in some organic solvents such as dichloromethane and chloroform ([American Elements], n.d.).
  • Stability: Air and moisture sensitive ([American Elements], n.d.).

Exact Mass

578.00781 Da

Monoisotopic Mass

578.00781 Da

Heavy Atom Count

31

Dates

Last modified: 08-16-2023

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